molecular formula C22H25N3O3 B2826244 2-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)benzene-1,4-diol CAS No. 899727-73-2

2-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)benzene-1,4-diol

Cat. No.: B2826244
CAS No.: 899727-73-2
M. Wt: 379.46
InChI Key: MFJCOXNASBANBM-UHFFFAOYSA-N
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Description

The compound “2-(1’-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-2-yl)benzene-1,4-diol” is a complex organic molecule with several functional groups. It contains a spirocyclic system, which is a type of cyclic compound where two rings share only one atom . The molecule also contains a benzene ring, a pyrazole ring, an oxazine ring, and a piperidine ring. The presence of these functional groups could potentially give this compound interesting chemical and physical properties.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The spirocyclic system would likely cause the molecule to have a three-dimensional structure. The presence of the benzene ring would introduce aromaticity into the molecule, which could affect its reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the benzene ring could increase the compound’s stability and decrease its reactivity. The compound’s solubility would likely be influenced by the presence of the hydroxyl groups .

Scientific Research Applications

Synthesis and Biological Activity

  • Acetyl-CoA Carboxylase Inhibitors : The synthesis of spiropiperidine lactam-based inhibitors for acetyl-CoA carboxylase was reported, showcasing a method to synthesize N-2 tert-butyl pyrazolospirolactam cores. This process involves a regioselective pyrazole alkylation and a Curtius rearrangement, leading to the identification of potent analogues for potentially treating metabolic disorders (Huard et al., 2012).

  • σ-Receptor Ligands : Research into spiropiperidine derivatives has shown significant promise in developing highly potent and selective σ-receptor ligands. This includes the synthesis of spiro[[2]benzopyran-1,4‘-piperidines] and spiro[[2]benzofuran-1,4‘-piperidines], which have been found to possess high affinity for σ1-receptors. These findings have implications for the development of new therapeutic agents targeting neurological disorders and pain management (Maier & Wünsch, 2002).

  • Antimicrobial and Antioxidant Activities : Spiro derivatives of 1,10b-dihydro-5H-pyrazolo[1,5-c][1,3]-benzoxazines have been synthesized and evaluated for their antimicrobial, anti-inflammatory, and antioxidant activities. This research identified compounds with significant antimicrobial activity against S. aureus, anti-inflammatory effects comparable to diclofenac, and high antioxidant activity (Mandzyuk et al., 2020).

Chemical Synthesis Techniques

  • Ultrasound-Promoted Synthesis : The application of ultrasound irradiation in the synthesis of spiropiperidine derivatives has been explored, showing improvements in reaction rates and yields. This technique demonstrates a more efficient pathway for the synthesis of complex heterocyclic compounds, contributing to advancements in synthetic organic chemistry (Wang et al., 2012).

  • One-Pot Syntheses : The facile one-pot synthesis of polyfunctional pyrazolyl substituted and pyrazolofused pyridines has been developed, illustrating a streamlined approach to creating complex heterocycles with potential biological activity. This method highlights the versatility and efficiency of one-pot reactions in generating pharmacologically relevant molecules (Latif et al., 2003).

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. It could also involve studying its physical and chemical properties, and how these properties are influenced by its molecular structure .

Properties

IUPAC Name

2-(1'-ethylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)benzene-1,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-2-24-11-9-22(10-12-24)25-19(16-5-3-4-6-21(16)28-22)14-18(23-25)17-13-15(26)7-8-20(17)27/h3-8,13,19,26-27H,2,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJCOXNASBANBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N3C(CC(=N3)C4=C(C=CC(=C4)O)O)C5=CC=CC=C5O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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